molecular formula C11H11BrF2N2 B13197037 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine

2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13197037
M. Wt: 289.12 g/mol
InChI Key: SMCXMWDSWXWEDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in good yields .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol .

Scientific Research Applications

2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, leading to its diverse biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine is unique due to the presence of the bromodifluoromethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H11BrF2N2

Molecular Weight

289.12 g/mol

IUPAC Name

2-[2-[bromo(difluoro)methyl]-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H11BrF2N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5-6,15H2

InChI Key

SMCXMWDSWXWEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)Br)CCN

Origin of Product

United States

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